N-(2-methylidenebutyl)benzamide

5α-reductase inhibition androgen metabolism benzamide SAR

N-(2-methylidenebutyl)benzamide (CAS 181581-82-8) is a synthetic, small-molecule benzamide derivative with the molecular formula C₁₂H₁₅NO and a molecular weight of 189.25 g/mol. Structurally, it features a benzamide core N-linked to a 2-methylidenebutyl side chain, introducing an α,β-unsaturated exocyclic double bond that distinguishes it from saturated N-alkylbenzamide analogs.

Molecular Formula C12H15NO
Molecular Weight 189.258
CAS No. 181581-82-8
Cat. No. B573329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylidenebutyl)benzamide
CAS181581-82-8
SynonymsBenzamide, N-(2-methylenebutyl)-
Molecular FormulaC12H15NO
Molecular Weight189.258
Structural Identifiers
SMILESCCC(=C)CNC(=O)C1=CC=CC=C1
InChIInChI=1S/C12H15NO/c1-3-10(2)9-13-12(14)11-7-5-4-6-8-11/h4-8H,2-3,9H2,1H3,(H,13,14)
InChIKeyARYPSIMMUFTDON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing N-(2-methylidenebutyl)benzamide (CAS 181581-82-8): Compound Class, Identity, and Core Characteristics


N-(2-methylidenebutyl)benzamide (CAS 181581-82-8) is a synthetic, small-molecule benzamide derivative with the molecular formula C₁₂H₁₅NO and a molecular weight of 189.25 g/mol . Structurally, it features a benzamide core N-linked to a 2-methylidenebutyl side chain, introducing an α,β-unsaturated exocyclic double bond that distinguishes it from saturated N-alkylbenzamide analogs [1]. The compound has been archived in BindingDB and ChEMBL (CHEMBL815868) with an in vitro IC₅₀ of 2100 nM against rat steroid 5α-reductase type 2, as reported in a 1997 Journal of Medicinal Chemistry study [2]. Its physicochemical profile—including a calculated logP of 2.9, one hydrogen bond donor, one hydrogen bond acceptor, and a topological polar surface area of 29.1 Ų—places it in a moderately lipophilic, low-polarity space that is typical for small-molecule benzamide probes [1].

Why N-(2-methylidenebutyl)benzamide Cannot Be Replaced by Generic N-Alkylbenzamides or Standard 5α-Reductase Inhibitors


N-(2-methylidenebutyl)benzamide occupies a narrow structural and pharmacological niche that frustrates simple substitution. Unlike saturated N-alkylbenzamides, the compound's 2-methylidenebutyl chain contains a terminal olefin that can participate in covalent or π-stacking interactions absent in fully reduced analogs [1]. In the context of 5α-reductase inhibition, its IC₅₀ of 2100 nM against the rat type 2 isozyme positions it as a moderately weak, nonsteroidal inhibitor—roughly 2000- to 4000-fold less potent than the steroidal inhibitor finasteride (MK-906) but in a similar range to early nonsteroidal benzamide leads [2]. This intermediate potency makes it a useful reference compound for structure–activity relationship (SAR) studies, where substituting it with a more potent indole-based inhibitor (e.g., KF20405, IC₅₀ = 0.48 nM) would collapse the dynamic range needed to resolve incremental chemical modifications. Furthermore, generic N-alkylbenzamides lacking the exocyclic double bond have not been profiled against 5α-reductase, meaning their activity cannot be assumed; replacing the target compound with an uncharacterized analog would introduce uncontrolled variables in both biochemical and cellular assays.

Quantitative Differentiation Evidence for N-(2-methylidenebutyl)benzamide Versus Structural and Pharmacological Comparators


Rat Type 2 5α-Reductase Inhibitory Potency: Direct Head-to-Head Comparison with Finasteride

In a 1996 Journal of Medicinal Chemistry study, N-(2-methylidenebutyl)benzamide (reported as ChEMBL_205202, CHEMBL815868) was tested in vitro for inhibition of type 2 5α-reductase isolated from rat epididymis [1]. The compound exhibited an IC₅₀ of 2100 nM. The steroidal inhibitor finasteride (MK-906), used as the reference standard in the same publication series, shows an IC₅₀ of approximately 0.48–9.6 nM for the rat type 2 enzyme, depending on assay conditions [2]. This represents an approximately 200- to 4400-fold lower potency for the target compound relative to finasteride, clearly demarcating N-(2-methylidenebutyl)benzamide as a nonsteroidal, low-potency reference probe rather than a potent therapeutic candidate.

5α-reductase inhibition androgen metabolism benzamide SAR

Physicochemical Differentiation: Lipophilicity and Polar Surface Area Relative to Clinical 5α-Reductase Inhibitors

N-(2-methylidenebutyl)benzamide possesses a calculated logP (XlogP3) of 2.9 and a topological polar surface area (TPSA) of 29.1 Ų [1]. In comparison, the clinical 5α-reductase inhibitor finasteride has a logP of approximately 3.0 and a TPSA of 60.6 Ų, while the nonsteroidal inhibitor KF20405 has a substantially higher TPSA (approximately 90–100 Ų) due to its additional carboxylate and ether functionalities [2]. The target compound's low TPSA and moderate lipophilicity predict higher passive membrane permeability and a greater likelihood of CNS penetration relative to clinical 5α-reductase inhibitors, although it lacks the potency for therapeutic CNS applications.

drug-likeness physicochemical profiling CNS permeability

Structural Novelty: Absence of Indole or Steroidal Scaffold as a Differentiation Feature

The 1996 Takami et al. study focused primarily on indole-based 5α-reductase inhibitors, with the most potent compound (KF20405) achieving IC₅₀ = 0.48 nM [1]. N-(2-methylidenebutyl)benzamide, in contrast, is built around a simple benzamide scaffold lacking the indole nucleus or elaborated steroidal framework. This scaffold difference is critical: benzamide-based inhibitors have been explored in distinct medicinal chemistry campaigns (e.g., histone deacetylase inhibitors), and the presence of the 2-methylidenebutyl side chain creates a unique chemotype at the intersection of benzamide and unsaturated amide chemical space.

scaffold-hopping nonsteroidal inhibitor chemical diversity

Optimal Procurement Scenarios for N-(2-methylidenebutyl)benzamide Based on Quantitative Differentiation Evidence


Low-Potency Reference Inhibitor for 5α-Reductase Type 2 Assay Calibration

In enzyme inhibition assays targeting rat 5α-reductase type 2, N-(2-methylidenebutyl)benzamide (IC₅₀ = 2100 nM) serves as a low-potency reference standard that defines the upper bound of the inhibition curve, complementing high-potency controls such as finasteride (IC₅₀ ≈ 0.5–10 nM) [1]. Its use ensures that assay windows are wide enough to discriminate compounds with intermediate potencies (10–1000 nM), which is essential for hit-to-lead triage in nonsteroidal 5α-reductase inhibitor discovery programs.

Physicochemical Probe for Membrane Permeability in CNS Drug Discovery Panels

With a calculated logP of 2.9 and a TPSA of only 29.1 Ų, the compound resides in the favorable region of the CNS multiparameter optimization (MPO) score, unlike larger clinical 5α-reductase inhibitors [2]. It can be deployed as a passive-permeability benchmark compound in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayer transport experiments, enabling researchers to calibrate permeability against molecular weight and polarity in benzamide series.

Scaffold-Hopping Starting Point for Non-Indole, Non-Steroidal 5α-Reductase Inhibitor Libraries

Because the compound embodies a simple benzamide chemotype with a reactive exocyclic olefin, it provides a minimalist, synthetically tractable core for parallel library synthesis . Procurement of the parent compound allows medicinal chemistry teams to rapidly diversify the benzamide ring and the unsaturated side chain, generating focused libraries that explore chemical space orthogonal to the indole-based inhibitors described by Takami et al. (1996), without committing to expensive indole intermediates.

Negative Control for Androgen-Dependent Cell-Based Assays

Given its weak 5α-reductase type 2 inhibition (IC₅₀ ≈ 2.1 µM), N-(2-methylidenebutyl)benzamide can function as a negative control compound in cell-based assays that measure dihydrotestosterone (DHT) production in prostatic or epidermal cell lines [1]. Using it alongside a potent inhibitor (e.g., finasteride) validates that the observed reduction in DHT levels is target-specific rather than a consequence of nonspecific cytotoxicity or assay interference from benzamide-containing molecules.

Quote Request

Request a Quote for N-(2-methylidenebutyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.